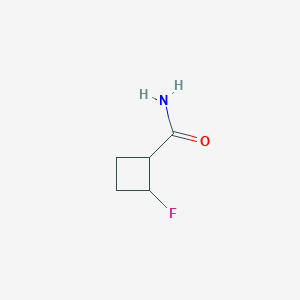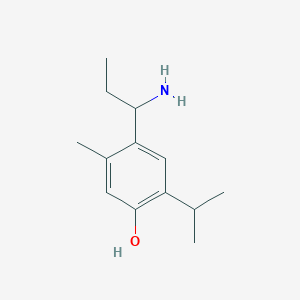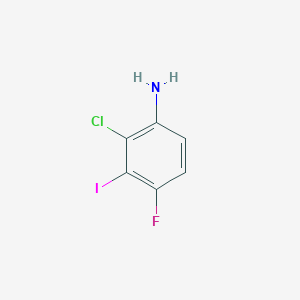
2-Chloro-4-fluoro-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of aniline derivatives. For instance, the introduction of iodine can be achieved through iodination reactions using iodine or iodine monochloride in the presence of oxidizing agents. The chlorination and fluorination steps can be carried out using reagents such as thionyl chloride and elemental fluorine or fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-Chloro-4-fluoro-3-iodoaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of novel anticancer and antimicrobial agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-iodoaniline exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to active sites or allosteric sites, thereby modulating enzyme activity. The presence of halogen atoms enhances its binding affinity and specificity towards certain proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Similar structure but lacks the chlorine and fluorine atoms.
4-Fluoroaniline: Contains a fluorine atom but lacks chlorine and iodine.
2-Chloroaniline: Contains a chlorine atom but lacks fluorine and iodine.
Uniqueness
2-Chloro-4-fluoro-3-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential for forming diverse chemical entities.
Properties
Molecular Formula |
C6H4ClFIN |
|---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 |
InChI Key |
BBSWHEGIFCFOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
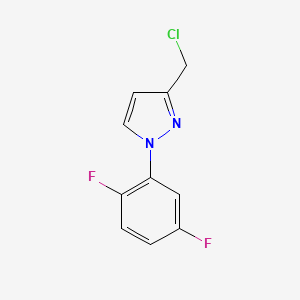

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)

![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
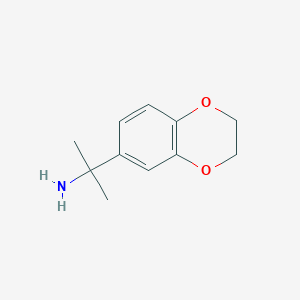
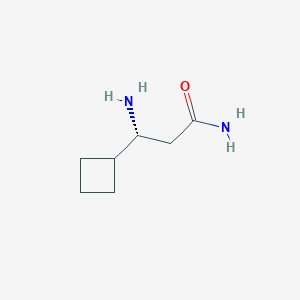
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)
![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)
